Superior α7 nAChR Potency Relative to Nicotine and Anabasine
In a direct head-to-head comparison using Xenopus oocytes expressing homomeric α7 receptors, anabaseine displayed higher potency than both anabasine and nicotine. The rank order of agonist potency, expressed in terms of active monocation concentrations, was anabaseine > anabasine > nicotine [1]. Furthermore, anabaseine and anabasine generated maximum currents equivalent to acetylcholine (full agonists), whereas nicotine produced only approximately 65% of the acetylcholine response, indicating lower intrinsic efficacy [1].
| Evidence Dimension | Potency at homomeric α7 nAChRs (rank order) and maximum current relative to acetylcholine |
|---|---|
| Target Compound Data | Rank order: 1st (most potent); Maximum current: 100% of acetylcholine response |
| Comparator Or Baseline | Anabasine: Rank order: 2nd; Maximum current: 100% of acetylcholine response. Nicotine: Rank order: 3rd; Maximum current: ~65% of acetylcholine response |
| Quantified Difference | Anabaseine > anabasine > nicotine in potency; Anabaseine achieves 35% greater maximal response than nicotine |
| Conditions | Xenopus oocyte expression system; homomeric α7 nAChRs; agonist activity measured as active monocation concentration |
Why This Matters
For laboratories investigating α7 nAChR pharmacology, anabaseine provides a full agonist benchmark that nicotine cannot replicate, enabling accurate assessment of receptor function and novel ligand characterization.
- [1] Kem, W. R., Mahnir, V. M., Papke, R. L., & Lingle, C. J. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics, 283(3), 979-992. View Source
